LEAD METAVANADATE

Description

Structure

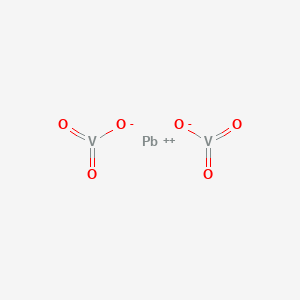

2D Structure

Properties

IUPAC Name |

lead(2+);oxido(dioxo)vanadium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6O.Pb.2V/q;;;;2*-1;+2;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGRLITDAVSILTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][V](=O)=O.[O-][V](=O)=O.[Pb+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O6PbV2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid, insoluble in water; [Merck Index] | |

| Record name | Lead vanadate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2547 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

10099-79-3 | |

| Record name | Lead vanadate(V) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010099793 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lead vanadium oxide (PbV2O6) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lead divanadium hexaoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.212 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LEAD METAVANADATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99565YWK3F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

The precipitation method involves reacting lead salts with vanadate precursors under controlled pH and temperature conditions. A widely cited approach adapts principles from ammonium metavanadate synthesis , substituting ammonium ions with lead nitrate. The process begins with oxidizing vanadyl ions (V⁴⁺) to pentavalent vanadium (V⁵⁺) using sodium chlorate in an acidic medium (pH < 1.0) . The oxidized solution is neutralized with sodium carbonate and ammonia to pH 7.0–8.0, precipitating impurities (e.g., iron, alumina) while retaining vanadium in solution . Adding lead nitrate to this purified vanadate solution yields lead metavanadate:

Key parameters include:

-

pH control : Maintaining pH 7.0–8.0 prevents lead hydroxide formation.

-

Digestion temperature : 70–90°C ensures complete impurity precipitation .

-

Stoichiometric ratio : A 1:2 molar ratio of Pb²⁺ to VO₃⁻ optimizes yield .

This method achieves ~85% purity but requires extensive filtration to remove residual sodium and nitrate ions 4.

Solid-State Reaction Synthesis

Solid-state synthesis involves high-temperature reactions between lead oxide (PbO) and vanadium pentoxide (V₂O₅). Adapted from vanadium dioxide production , this method mixes PbO and V₂O₅ in a 1:1 molar ratio and heats the mixture to 800–1000°C under inert gas (N₂) . The reaction proceeds as:

Optimization criteria :

-

Temperature : Heating at 1000°C for 1.5 hours ensures complete reaction .

-

Grinding : Homogeneous mixing of reactants minimizes unreacted residues.

X-ray diffraction (XRD) confirms single-phase Pb(VO₃)₂ formation, though traces of PbO may persist below 900°C . This method yields ~90% pure product but demands specialized equipment for high-temperature processing .

Templated Sol-Gel Synthesis

A novel approach from nuclear waste research utilizes alginate templates to create porous lead-vanadate beads . The process involves:

-

Preparing a suspension of Pb₃(VO₄)₁.₆(PO₄)₀.₄ (PbVP) and PbS in aqueous alginic acid.

-

Dripping the suspension into a lead nitrate solution to form 2 mm beads via ion exchange (Na⁺ → Pb²⁺) .

-

Calcining beads at 220–500°C to remove organic templates and consolidate the structure .

Critical steps :

-

Calcination temperature : 500°C maximizes template removal while preserving PbS for iodine capture .

-

Molar ratios : A 2:1 PbVP:PbS ratio ensures structural integrity .

Scanning electron microscopy (SEM) reveals a mesoporous morphology (Fig. 1), ideal for gas sorption . Despite ~75% yield, this method offers superior control over particle size and porosity .

Thermal Decomposition of Precursors

Thermal decomposition of lead-vanadate hydrates or ammonium salts provides a low-energy route. For example, pyrolyzing this compound hydrate (Pb(VO₃)₂·nH₂O) at 300–400°C under vacuum removes water and yields anhydrous Pb(VO₃)₂. Similarly, ammonium metavanadate (NH₄VO₃) decomposition in the presence of PbO forms Pb(VO₃)₂ via intermediate vanadium oxides :

Advantages :

-

Minimal byproducts (NH₃ and H₂O are volatile).

-

Suitable for large-scale production.

However, incomplete decomposition at <300°C may leave unreacted NH₄VO₃ .

Comparative Analysis of Synthesis Methods

Chemical Reactions Analysis

LEAD METAVANADATE undergoes various chemical reactions, including:

Oxidation: It can act as an oxidizing agent, facilitating the oxidation of other compounds.

Reduction: It can be reduced to lower oxidation states of vanadium and lead.

Substitution: It can undergo substitution reactions with other metal ions.

Common Reagents and Conditions: Common reagents include reducing agents like oxalic acid, carbon monoxide, and sulfur dioxide. The reactions typically occur under controlled temperature and pressure conditions.

Major Products: The major products formed from these reactions include lower oxidation state vanadium oxides and lead compounds

Scientific Research Applications

Material Science and Semiconductor Applications

Lead metavanadate is recognized for its unique physical properties, making it a subject of interest in the field of semiconductor research. Studies have shown that this compound glass systems exhibit significant changes in electrical conductivity and thermal properties depending on the composition and substitution of metal oxides.

Key Findings:

- Electrical Conductivity: Research indicates that the DC electrical conductivity of this compound glass systems varies with different dopants, such as GeO2. These changes are crucial for applications in electronic devices where specific conductivity characteristics are required .

- Amorphous Semiconductors: this compound forms an important class of amorphous semiconductors that are being studied for their potential in thin film applications .

Table 1: Electrical Conductivity of this compound Glass Systems

| Composition | Conductivity (S/m) | Activation Energy (eV) |

|---|---|---|

| Pure PbV2O6 | 1.2 × 10^-3 | 0.75 |

| GeO2 Substituted | 2.5 × 10^-3 | 0.68 |

| Other Oxides | Varies | Varies |

Environmental Remediation

This compound has been synthesized into sorbents for environmental applications, particularly for trapping radioactive iodine from gaseous emissions in nuclear facilities. These sorbents demonstrate high iodine sorption capacities, making them suitable for waste management strategies.

Case Study: Iodine Trapping

- Synthesis Method: Lead-vanadate-based sorbents were created using a mixture of lead sulfide and alginic acid, calcined to optimize iodine trapping capabilities .

- Performance: The sorbents achieved an iodine sorption capacity of up to 155 mg/g at 60°C, effectively converting gaseous iodine into a stable lead-iodine compound (PbI2), which can be further processed into a durable apatite matrix suitable for geological disposal .

Table 2: Iodine Sorption Capacity of Lead-Vanadate Sorbents

| Calcination Temperature (°C) | Iodine Sorption Capacity (mg/g) |

|---|---|

| 220 | 20 |

| 290 | 155 |

| 350 | 130 |

Energy Applications

This compound is also being investigated for its role in renewable energy technologies. Its chemical properties make it an essential component in various applications, including:

- Water-Splitting Catalysts: Vanadium-containing compounds, including this compound, are explored as catalysts for the oxygen evolution reaction (OER) in fuel cells and solar energy conversion devices .

- Battery Technologies: The layered structure of vanadium oxides contributes to their use as cathode materials in lithium-ion batteries, enhancing energy storage capabilities .

Mineral Processing and Metallurgical Treatment

The extraction and processing of lead vanadate ores involve advanced metallurgical techniques. The Abenab West Mine in Namibia serves as a case study where lead vanadate concentrates are produced through gravity separation and flotation methods.

Processing Overview:

- Flotation Techniques: The production process includes crushing, milling, and flotation stages to achieve high-grade concentrates with over 15% V2O5 content .

- Hydrometallurgical Methods: Sulfuric acid leaching is employed to enhance vanadium solubility, followed by precipitation methods to recover vanadium oxides from the leachate .

Table 3: Processing Parameters for Lead Vanadate Concentrates

| Processing Stage | Methodology | Recovery Rate (%) |

|---|---|---|

| Crushing & Milling | Mechanical Techniques | N/A |

| Flotation | Froth Flotation | 84 |

| Leaching | Sulfuric Acid Addition | N/A |

Mechanism of Action

The mechanism by which lead divanadium hexaoxide exerts its effects involves its ability to act as an oxidizing agent. It can facilitate the transfer of electrons in redox reactions, thereby influencing various molecular targets and pathways. The compound’s interaction with biological molecules can lead to the modulation of oxidative stress and inflammatory responses .

Comparison with Similar Compounds

Structural and Stability Comparisons

| Compound | Structural Motif | Stability | Hydrolysis Tendency |

|---|---|---|---|

| This compound | Chain-like (VO₃⁻) | High (metavanadate form) | Low |

| Sodium Metavanadate | Chain-like (VO₃⁻) | High | Moderate |

| Ammonium Metavanadate | Chain-like (VO₃⁻) | Moderate | High (decomposes) |

| Pyrovanadate (e.g., Ca₂V₂O₇) | Dimeric (V₂O₇⁴⁻) | Moderate | Moderate |

- Stability: Metavanadates are generally more stable than pyrovanadates or orthovanadates. This compound’s stability is attributed to its polymeric VO₃⁻ chains, which resist hydrolysis better than monomeric vanadate (VO₄³⁻) .

- Solution Behavior : Aqueous metavanadate solutions (e.g., NaVO₃) exhibit complex equilibria, forming both trinuclear ([V₃O₉]³⁻) and tetranuclear ([V₄O₁₂]⁴⁻) species, as shown by EMF studies . This compound’s low solubility likely limits such speciation in water.

Solubility and Reactivity

- This compound : Poor water solubility (common for lead salts), making it suitable for corrosion-resistant coatings .

- Sodium Metavanadate : Highly water-soluble, enabling use in electrolyte solutions for vanadium redox flow batteries .

- Ammonium Metavanadate : Moderately soluble but thermally decomposes to V₂O₅, useful in catalytic oxidations .

Research Findings and Data Limitations

- Stability Hierarchy : Metavanadates > Pyrovanadates > Orthovanadates (based on hydrolysis resistance) .

- Spectation in Solution : Metavanadate solutions (e.g., NaVO₃) exhibit pH-dependent oligomerization, forming tri-/tetranuclear clusters . This compound’s insolubility likely suppresses this behavior.

- Data Gaps : Detailed thermodynamic data (e.g., ΔG of formation) and spectroscopic characterization (e.g., Raman spectra) for Pb(VO₃)₂ are sparse, necessitating further study .

Biological Activity

Lead metavanadate (PbV2O6) is a compound of significant interest due to its unique properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, drawing from diverse sources of research findings, case studies, and relevant data tables.

Chemical and Structural Properties

This compound is characterized by its crystal structure and chemical composition. It exhibits zero-linear compressibility, making it a stable material under various conditions . The compound's formula indicates that it contains lead (Pb) and vanadium (V) in a specific molar ratio, contributing to its unique properties.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its interactions with various cellular components. Studies have shown that vanadium compounds, including this compound, exhibit insulin-mimetic properties, which can influence glucose metabolism and lipid profiles in biological systems .

1. Insulin Mimetic Activity

This compound has been observed to enhance insulin receptor signaling pathways. It activates the β-subunit of the insulin receptor, leading to increased phosphorylation of tyrosine residues, which is crucial for insulin action . This mechanism may contribute to improved glucose uptake in cells, making it a candidate for diabetes treatment.

2. Antioxidant Effects

Research indicates that this compound can modulate oxidative stress markers in biological systems. For instance, studies have reported increases in superoxide dismutase (SOD) activity upon exposure to vanadium compounds, suggesting a potential role in enhancing antioxidant defenses .

Toxicological Considerations

Despite its potential benefits, the toxicity of this compound cannot be overlooked. The compound exhibits dose-dependent toxic effects, particularly concerning developmental and reproductive health. Animal studies have identified a lowest observed adverse effect level (LOAEL) for developmental effects at doses as low as 7.5 mg vanadium/kg/day . Furthermore, chronic exposure has been linked to hematological changes and neurobehavioral impairments in rodent models .

Case Studies

Several case studies highlight the biological implications of this compound:

- Diabetes Research : In a study involving diabetic rats treated with this compound, significant improvements in blood glucose levels were observed, alongside enhanced insulin sensitivity compared to control groups .

- Neurotoxicity Assessment : Long-term exposure studies indicated that rats receiving this compound showed signs of neurotoxicity, including alterations in brain morphology and function after chronic administration .

Table 1: Biological Effects of this compound

Table 2: Toxicity Levels of this compound

| Exposure Duration | LOAEL (mg/kg/day) | NOAEL (mg/kg/day) | Observed Effects |

|---|---|---|---|

| Short-term (2 weeks) | 7.5 | 0.2 | Developmental anomalies |

| Long-term (4 weeks) | 1.18 | Not established | Decreased erythrocyte counts |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.